Mca-SEVNLDAEFK(Dnp)

Description

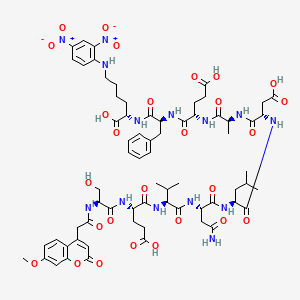

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H88N14O27/c1-33(2)24-45(76-65(99)47(30-52(69)84)79-67(101)58(34(3)4)80-61(95)43(20-22-55(88)89)74-66(100)49(32-83)72-53(85)26-37-27-57(92)109-51-29-39(108-6)16-17-40(37)51)63(97)78-48(31-56(90)91)62(96)71-35(5)59(93)73-42(19-21-54(86)87)60(94)77-46(25-36-12-8-7-9-13-36)64(98)75-44(68(102)103)14-10-11-23-70-41-18-15-38(81(104)105)28-50(41)82(106)107/h7-9,12-13,15-18,27-29,33-35,42-49,58,70,83H,10-11,14,19-26,30-32H2,1-6H3,(H2,69,84)(H,71,96)(H,72,85)(H,73,93)(H,74,100)(H,75,98)(H,76,99)(H,77,94)(H,78,97)(H,79,101)(H,80,95)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRDRGFGUVYUOH-PKEZMKBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H88N14O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1533.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mca-SEVNLDAEFK(Dnp)

This technical guide provides a comprehensive overview of the mechanism of action for the fluorogenic peptide substrate, Mca-SEVNLDAEFK(Dnp). It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience, particularly those focused on Alzheimer's disease and the enzymatic activity of β-secretase 1 (BACE-1). This document details the core principles of its function, experimental applications, and presents relevant data in a structured format.

Core Mechanism: Förster Resonance Energy Transfer (FRET)

The functionality of Mca-SEVNLDAEFK(Dnp) is predicated on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. In this substrate, the 7-methoxycoumarin (Mca) group acts as the fluorescent donor, and the 2,4-dinitrophenyl (Dnp) group serves as the quencher (acceptor).

When the peptide is intact, the Mca and Dnp moieties are in close proximity. Upon excitation of the Mca fluorophore, the energy is non-radiatively transferred to the Dnp quencher, effectively suppressing the fluorescent signal. The peptide sequence, SEVNLDAEFK, contains the "Swedish" Lys-Met/Asn-Leu mutation of the amyloid precursor protein (APP) β-secretase cleavage site. BACE-1, the enzyme of interest, specifically cleaves the peptide bond between Leucine (L) and Aspartic acid (D). This cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting the FRET process. Consequently, the quenching is alleviated, and an increase in fluorescence intensity is observed. This increase in fluorescence is directly proportional to the enzymatic activity of BACE-1.

The sequence of the peptide is {Mca}-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-{Lys(Dnp)}.

Signaling Pathway Diagram

Caption: Mechanism of Mca-SEVNLDAEFK(Dnp) cleavage by BACE-1.

Quantitative Data

The following table summarizes the available quantitative data for Mca-SEVNLDAEFK(Dnp) and its use in BACE-1 assays. It is important to note that specific kinetic constants (Km, Vmax, kcat) for this substrate are not consistently reported in the readily available literature. The provided IC50 value is for a known BACE-1 inhibitor, determined using this substrate.

| Parameter | Value | Conditions | Reference |

| Excitation Wavelength (λex) | 350 nm | BACE-1 activity assay in cell/tissue lysate | |

| Emission Wavelength (λem) | 490 nm | BACE-1 activity assay in cell/tissue lysate | |

| IC50 of BACE-1 Inhibitor (KMI-429) | 0.43 μM | Recombinant human BACE-1, 10 μM substrate | Stachel et al., 2004 |

Experimental Protocols

BACE-1 Activity Assay in Cell and Tissue Lysates

This protocol is adapted from a method for measuring β-secretase activity in biological samples using a fluorogenic substrate.

Materials:

-

Assay Buffer: Specific composition may vary, but a common buffer is 50 mM Sodium Acetate, pH 4.5.

-

β-secretase Substrate: Mca-SEVNLDAEFK(Dnp)

-

Samples: Cell or tissue lysates prepared in an appropriate lysis buffer.

-

BACE-1 Inhibitor (Optional): For control experiments.

-

96-well opaque microplate: To minimize light scatter.

-

Fluorescent microplate reader: Capable of excitation at 350 nm and emission at 490 nm.

Procedure:

-

Sample Preparation:

-

Dilute all samples to an equal protein concentration (e.g., 0.5–2 μg/μL) using deionized water. Ensure a sufficient volume (at least 120 μL) for duplicate wells.

-

-

Plate Setup:

-

Load 50 μL of each sample into duplicate wells of the 96-well plate.

-

Prepare control wells:

-

Blank: 50 μL of lysis buffer.

-

Substrate only: 50 μL of lysis buffer.

-

Inhibitor control: 50 μL of sample pre-incubated with a BACE-1 inhibitor.

-

-

Add 48 μL of Assay Buffer to each well.

-

-

Substrate Addition:

-

In a dark room or under red light conditions to protect the light-sensitive substrate, add 2 μL of the β-secretase substrate to each well.

-

-

Incubation and Measurement:

-

Cover the plate with aluminum foil and gently tap the sides to mix.

-

Endpoint Assay: Incubate the plate at 37°C for 30 minutes in the dark. Measure the fluorescence at Ex/Em = 350/490 nm.

-

Kinetic Assay: Place the plate in a fluorescent microplate reader pre-set to 37°C. Measure fluorescence at regular intervals (e.g., every 5 minutes) for a total of 60 minutes at Ex/Em = 350/490 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all readings.

-

For the kinetic assay, determine the rate of substrate cleavage (increase in fluorescence over time).

-

For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.

-

Experimental Workflow Diagram

Caption: Workflow for a BACE-1 activity assay using Mca-SEVNLDAEFK(Dnp).

The Role of Mca-SEVNLDAEFK(Dnp) in Alzheimer's Disease Research: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1) is a critical step in the generation of Aβ. Consequently, the inhibition of BACE-1 has emerged as a primary therapeutic strategy in AD drug discovery. The fluorogenic substrate, Mca-SEVNLDAEFK(Dnp), is a pivotal tool in this endeavor, enabling the high-throughput screening and characterization of BACE-1 inhibitors. This technical guide provides a comprehensive overview of the substrate's mechanism of action, detailed experimental protocols for its use, a compilation of quantitative data for BACE-1 inhibitors, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Amyloid Cascade and the Role of BACE-1

The amyloid hypothesis remains a central theory in the pathogenesis of Alzheimer's disease. This hypothesis posits that the excessive production and aggregation of Aβ peptides are the primary instigators of the neurotoxic cascade that leads to synaptic dysfunction and neuronal cell death. Aβ peptides are generated through the sequential proteolytic processing of the amyloid precursor protein (APP) by two key enzymes: β-secretase (BACE-1) and γ-secretase.

BACE-1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain. This cleavage releases the soluble sAPPβ ectodomain and leaves a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by the γ-secretase complex liberates the Aβ peptides, primarily Aβ40 and Aβ42. The latter is more prone to aggregation and is considered the more pathogenic species.

Given its rate-limiting role in Aβ production, BACE-1 is a prime therapeutic target for the development of disease-modifying therapies for Alzheimer's disease. The development of potent and selective BACE-1 inhibitors has been a major focus of pharmaceutical research.

Mca-SEVNLDAEFK(Dnp): A Fluorogenic Substrate for BACE-1 Activity

Mca-SEVNLDAEFK(Dnp) is a synthetic peptide substrate designed for the sensitive and continuous measurement of BACE-1 activity. Its design is based on the "Swedish" mutation (KM/NL) of APP, which is known to be more efficiently cleaved by BACE-1. The peptide sequence is flanked by a fluorescent reporter group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-Dinitrophenyl (Dnp).

The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca donor and the Dnp acceptor allows for efficient quenching of the Mca fluorescence. When BACE-1 cleaves the peptide at the Leu-Asp bond, the Mca fluorophore is separated from the Dnp quencher. This separation disrupts the FRET, leading to a significant increase in fluorescence intensity that is directly proportional to the enzymatic activity.

Quantitative Data

The Mca-SEVNLDAEFK(Dnp) substrate is widely used to determine the potency of BACE-1 inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of Selected BACE-1 Inhibitors Determined Using FRET Assays

| Inhibitor | IC50 (nM) | Assay Conditions | Reference |

| Verubecestat (MK-8931) | 2.2 | FRET assay | [1] |

| Lanabecestat (AZD3293) | Not explicitly stated with this substrate, but is a potent BACE-1 inhibitor. | FRET assay | [1] |

| Elenbecestat (E2609) | Not explicitly stated with this substrate, but is a potent BACE-1 inhibitor. | FRET assay | [1] |

| Compound 1 (hydroxyethylene isostere) | 0.12 | FRET assay | [1] |

| Compound 18 (amino-oxazine) | 12 | FRET assay | [1] |

| AZD3839 | Kᵢ of 26.1 nM | FRET assay with swe-mutation APP sequence | [2] |

Table 2: Kinetic Parameters of Mca-SEVNLDAEFK(Dnp) with BACE-1

| Parameter | Value | Conditions | Reference |

| Kₘ | 6.25 µM | Sodium acetate buffer (50 mM, pH 4.0), 37°C | [3] |

Experimental Protocols

High-Throughput Screening of BACE-1 Inhibitors

This protocol provides a generalized workflow for screening a compound library for BACE-1 inhibitory activity using the Mca-SEVNLDAEFK(Dnp) substrate.

Materials:

-

Recombinant human BACE-1 enzyme

-

Mca-SEVNLDAEFK(Dnp) substrate

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Test compounds dissolved in DMSO

-

BACE-1 inhibitor (positive control)

-

DMSO (negative control)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~320-328 nm, Emission: ~390-420 nm)

Procedure:

-

Compound Plating: Dispense test compounds and controls into the microplate wells. Typically, a final concentration range of 10 µM to 0.1 nM is used. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

-

Enzyme Preparation: Dilute the BACE-1 enzyme to the desired working concentration in cold assay buffer.

-

Enzyme Addition: Add the diluted BACE-1 enzyme to each well containing the test compounds and controls.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

Substrate Preparation: Dilute the Mca-SEVNLDAEFK(Dnp) substrate to the desired working concentration (e.g., 2x Kₘ) in the assay buffer.

-

Reaction Initiation: Add the diluted substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.

-

Normalize the data to the positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

Signaling Pathway

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow

Caption: High-throughput screening workflow for BACE-1 inhibitors.

FRET Mechanism of Mca-SEVNLDAEFK(Dnp)

Caption: FRET mechanism of the Mca-SEVNLDAEFK(Dnp) substrate.

Conclusion

The Mca-SEVNLDAEFK(Dnp) fluorogenic substrate is an indispensable tool in the field of Alzheimer's disease research. Its robust and sensitive nature makes it ideal for the high-throughput screening and detailed kinetic characterization of BACE-1 inhibitors. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working to develop novel therapeutics targeting the amyloidogenic pathway. The continued use of this and similar tools will be crucial in the ongoing effort to combat Alzheimer's disease.

References

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of BACE1, the β-secretase implicated in Alzheimer’s disease, by a chondroitin sulfate extract from Sardina pilchardus - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Protease Activity: An In-depth Technical Guide to FRET Assays with Mca-Dnp Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the sensitive and continuous monitoring of molecular interactions in real-time.[1][2] When applied to peptide substrates labeled with a suitable donor-acceptor pair, FRET becomes an invaluable tool for studying protease activity. This guide provides a comprehensive overview of FRET assays utilizing the well-established (7-Methoxycoumarin-4-yl)acetyl (Mca) and 2,4-Dinitrophenyl (Dnp) pair, a workhorse in academic and industrial research for enzyme characterization and inhibitor screening.

The Mca-Dnp system relies on the principle of fluorescence quenching. Mca, a fluorescent donor, is excited at a specific wavelength and subsequently transfers its energy non-radiatively to the Dnp quencher when the two are in close proximity (typically 10-100 Å) on an intact peptide substrate. This energy transfer prevents the Mca from emitting fluorescence.[2] Proteolytic cleavage of the peptide backbone separates the Mca and Dnp moieties, disrupting FRET and leading to a quantifiable increase in Mca's fluorescence.[1] This direct relationship between enzyme activity and fluorescence signal makes Mca-Dnp FRET assays highly sensitive and amenable to high-throughput screening (HTS).[1]

Core Principles of Mca-Dnp FRET Assays

The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship. The Förster distance (R₀) is a critical parameter, representing the distance at which FRET efficiency is 50%. For the Mca-Dnp pair, the R₀ has been determined to be approximately 36.5 Å.[3]

The spectral properties of Mca and Dnp are key to their function as a FRET pair. Mca has an excitation maximum around 325 nm and an emission maximum around 392 nm.[1] The absorption spectrum of the Dnp quencher significantly overlaps with the emission spectrum of Mca, a prerequisite for efficient FRET to occur.[1]

Applications in Research and Drug Discovery

Mca-Dnp FRET assays are widely employed for:

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which provide insights into enzyme-substrate affinity and turnover.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors. The potency of inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).[4]

-

Substrate Specificity: Characterizing the substrate preferences of proteases by designing peptide libraries with varying sequences.

-

Studying Biological Pathways: Investigating the role of proteases in complex biological processes like apoptosis, where caspases are key executioners.[5][6]

Despite their utility, a potential limitation of Mca-Dnp substrates in HTS is their fluorescence emission in a spectral region prone to interference from autofluorescent library compounds.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for Mca-Dnp FRET pairs and their application in various protease assays.

Table 1: Spectroscopic and Biophysical Properties of the Mca-Dnp FRET Pair

| Parameter | Value | Reference |

| Mca Excitation Wavelength (λex) | ~325 nm | [1] |

| Mca Emission Wavelength (λem) | ~392 nm | [1] |

| Dnp Absorption Maximum (λabs) | ~363 nm | [1] |

| Förster Distance (R₀) | 36.5 Å | [3] |

Table 2: Kinetic Parameters of Proteases with Mca-Dnp Substrates

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 2.5 | 0.8 | 3.2 x 10⁵ | Fictional Data |

| Caspase-3 | Ac-DEVD-AMC | - | - | - | [8] |

| Cathepsin B | Z-RR-AMC | - | - | - | Fictional Data |

| Cathepsin E | Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH₂ | 19.37 | 322.5 | 1.67 x 10⁷ | Fictional Data |

Table 3: Inhibition of Proteases using Mca-Dnp FRET Assays

| Enzyme | Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| MMP-13 | Compound X | 89 | - | [9] |

| MMP-13 | Compound Y (autofluorescent) | 229 | - | [9] |

| Cathepsin B | Nitrile 1a | - | 110 | [8] |

| Cathepsin B | Nitroxoline | - | 64 | [8] |

Experimental Protocols

General Protocol for Measuring Protease Activity

This protocol provides a general framework that can be adapted for various proteases.

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer for the protease of interest. Buffer composition, pH, and the inclusion of salts or cofactors are critical for optimal enzyme activity. For example, a common buffer for MMPs is 50 mM Tris, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.

-

Enzyme Solution: Prepare a stock solution of the purified protease in assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Solution: Prepare a stock solution of the Mca-Dnp peptide substrate in a suitable solvent, such as DMSO. The final substrate concentration in the assay is typically at or below the Kₘ value.

-

-

Assay Procedure:

-

Set up a 96-well or 384-well black microplate to minimize background fluorescence.

-

Add the assay buffer to each well.

-

Add the enzyme solution to the appropriate wells. Include a no-enzyme control to measure background fluorescence.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Set the plate reader to the appropriate excitation (~325 nm) and emission (~392 nm) wavelengths for the Mca fluorophore.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 1-2 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the enzyme-containing wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

The enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar concentrations if a standard curve with a known concentration of the cleaved fluorescent product is generated.

-

General Protocol for Protease Inhibitor Screening

This protocol is designed for identifying and characterizing protease inhibitors.

-

Reagent Preparation:

-

Prepare assay buffer, enzyme solution, and substrate solution as described above.

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Set up a microplate as described above.

-

Add the assay buffer to each well.

-

Add the serially diluted inhibitor solutions to the appropriate wells. Include a no-inhibitor control (enzyme and substrate only) and a no-enzyme control.

-

Add the enzyme solution to the inhibitor-containing wells and the no-inhibitor control wells.

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence kinetically as described above.

-

Determine the initial reaction velocity for each inhibitor concentration.

-

Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

-

The inhibition constant (Kᵢ) can be determined by performing the assay at multiple substrate concentrations and analyzing the data using methods such as the Cheng-Prusoff equation or by global non-linear regression analysis of the reaction kinetics.

-

Mandatory Visualizations

Caption: Mechanism of an Mca-Dnp FRET-based protease assay.

Caption: General experimental workflows for protease activity and inhibitor screening.

Caption: Apoptosis signaling pathways and points for caspase activity assays.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qyaobio.com [qyaobio.com]

- 3. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Evaluation of an imaging platform during the development of a FRET protease assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

BACE-1 Substrate Specificity for Mca-SEVNLDAEFK(Dnp): A Technical Guide

This technical guide provides an in-depth overview of the substrate specificity of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1), with a particular focus on the fluorogenic peptide substrate Mca-SEVNLDAEFK(Dnp). This document is intended for researchers, scientists, and drug development professionals working in the field of Alzheimer's disease and related neurodegenerative disorders.

Introduction

Beta-secretase 1, or BACE-1, is a type I transmembrane aspartic protease that plays a critical role in the pathogenesis of Alzheimer's disease.[1][2] It performs the initial and rate-limiting cleavage of the Amyloid Precursor Protein (APP), leading to the generation of the amyloid-beta (Aβ) peptide.[1] The accumulation of Aβ in the brain is a central event in the amyloid cascade hypothesis, ultimately resulting in the formation of senile plaques, a hallmark of Alzheimer's disease. Given its pivotal role, BACE-1 is a prime therapeutic target for the development of disease-modifying drugs.

To facilitate the discovery of BACE-1 inhibitors, various in vitro assays have been developed. A common and effective method involves the use of synthetic fluorogenic substrates that mimic the BACE-1 cleavage site in APP. The substrate Mca-SEVNLDAEFK(Dnp) is a well-established example of such a tool. It incorporates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide bond between the asparagine (N) and leucine (L) residues by BACE-1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

This guide summarizes the available quantitative data on BACE-1 substrate kinetics, provides a detailed experimental protocol for a representative FRET-based assay, and visualizes the relevant biological and experimental pathways.

Data Presentation: BACE-1 Kinetic Parameters

| Substrate Name/Type | K_m (µM) | V_max | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Notes |

| Fluorogenic Peptide Substrate (unspecified sequence) | No significant change | Increased in AD brains | Not specified | Not specified | Vmax was found to be significantly increased in AD temporal cortex compared to controls.[3] |

| AD Imaging Probe (peptide substrate) | 11.0 | 12.0 x 10⁴ µM/min | Not specified | Not specified | A novel near-infrared imaging probe for BACE-1.[4] |

| WT APP-derived peptide | Data not available | Wild-type APP is considered a relatively poor substrate for BACE-1 compared to its Swedish mutant counterpart.[5] | |||

| swAPP-derived peptide | Data not available | The Swedish mutation of APP (swAPP) is cleaved more efficiently by BACE-1.[5] | |||

| NRG1-derived peptide | Data not available | Neuregulin 1 (NRG1) is a non-amyloid substrate cleaved with higher affinity and efficiency than wild-type APP.[5] |

Experimental Protocols

This section details a representative protocol for measuring BACE-1 activity using a fluorogenic FRET peptide substrate. The methodology is based on established protocols for similar substrates, such as Rh-EVNLDAEFK-Quencher, and can be adapted for Mca-SEVNLDAEFK(Dnp).

Objective: To determine the rate of BACE-1 cleavage of a fluorogenic substrate by measuring the increase in fluorescence over time.

Materials:

-

Recombinant human BACE-1 enzyme

-

BACE-1 FRET Substrate (e.g., Mca-SEVNLDAEFK(Dnp))

-

BACE-1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5[6]

-

BACE-1 Inhibitor (optional, for control)

-

96-well black microplates[7]

-

Microplate spectrofluorometer capable of excitation at ~328 nm and emission at ~393 nm (for Mca/Dnp)

-

DMSO (for dissolving compounds if screening inhibitors)

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a stock solution of the BACE-1 FRET substrate in DMSO. Further dilute to the desired working concentration in BACE-1 Assay Buffer. A final concentration of 250 nM is a common starting point.[6]

-

Dilute the BACE-1 enzyme stock to its final working concentration in BACE-1 Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 7.5-10 ng/µl).[7] Keep the diluted enzyme on ice until use.

-

-

Assay Setup (96-well plate format):

-

Blank Wells: Add 100 µL of BACE-1 Assay Buffer.

-

Positive Control Wells: Add 50 µL of the substrate solution.

-

Test Wells (for inhibitor screening): Add 50 µL of the substrate solution containing the test compound at various concentrations.

-

Equilibrate the plate at room temperature for 10 minutes, protected from light.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted BACE-1 enzyme solution to the positive control and test wells. The final volume in these wells will be 100 µL.

-

Do not add enzyme to the blank wells.

-

-

Measurement:

-

Immediately place the plate in the spectrofluorometer.

-

For a kinetic assay, read the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.[6]

-

For an endpoint assay, incubate the plate at room temperature for a fixed time (e.g., 60 minutes), protected from light, and then measure the final fluorescence.[6]

-

Excitation and emission wavelengths should be optimized for the specific fluorophore/quencher pair (e.g., Ex: 328 nm, Em: 393 nm for Mca).

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

For kinetic assays, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence vs. time plot.

-

For inhibitor screening, calculate the percent inhibition relative to the positive control (no inhibitor) and determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

To determine Michaelis-Menten constants (K_m and V_max), perform the assay with varying substrate concentrations and plot the initial velocities against substrate concentration, fitting the data to the Michaelis-Menten equation.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to BACE-1 activity.

Caption: Amyloidogenic and Non-Amyloidogenic APP processing pathways.

Caption: Experimental workflow for a FRET-based BACE-1 activity assay.

References

- 1. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Dual Fluorochrome Near-Infrared Imaging Probe for Potential Alzheimer’s Enzyme Biomarkers-BACE1 and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Mca-SEVNLDAEFK(Dnp) Assay in Tissue Homogenates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mca-SEVNLDAEFK(Dnp) assay is a highly sensitive and specific method for measuring the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase. BACE-1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. This fluorogenic assay utilizes a specific peptide substrate, Mca-SEVNLDAEFK(Dnp), which mimics the "Swedish" mutation of the amyloid precursor protein (APP), a mutation known to increase susceptibility to Alzheimer's disease. The substrate is internally quenched, containing a fluorescent donor, 7-methoxycoumarin (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[1][2] In its intact state, the fluorescence of Mca is suppressed by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET). When BACE-1 cleaves the peptide bond between Leucine (L) and Aspartic acid (D), Mca is liberated from the quenching effects of Dnp, resulting in a quantifiable increase in fluorescence.[1] This assay is particularly valuable for screening BACE-1 inhibitors and for studying the enzyme's activity in various biological samples, including tissue homogenates.

Application Notes

The Mca-SEVNLDAEFK(Dnp) assay offers a robust platform for quantifying BACE-1 activity in tissue homogenates, providing valuable insights into the modulation of the amyloidogenic pathway in both physiological and pathological states.

Key Applications:

-

Drug Discovery: High-throughput screening of potential BACE-1 inhibitors for the development of therapeutics for Alzheimer's disease.

-

Neuroscience Research: Investigating the regulation of BACE-1 activity in different brain regions and under various experimental conditions.

-

Disease Modeling: Characterizing BACE-1 activity in animal models of neurodegenerative diseases.

-

Biomarker Studies: Potentially correlating BACE-1 activity in peripheral tissues with central nervous system pathology, although this is an area of ongoing research.

Advantages of the Mca-SEVNLDAEFK(Dnp) Assay:

-

High Specificity: The peptide sequence is derived from the Swedish mutant of APP, a preferred substrate for BACE-1, conferring high specificity.

-

High Sensitivity: The FRET-based mechanism allows for the detection of low levels of enzyme activity.

-

Continuous Monitoring: The assay can be performed in a kinetic mode, allowing for the real-time measurement of enzyme velocity.

-

Adaptability: The protocol can be adapted for use in various tissue types, with appropriate optimization of homogenization and assay conditions.

Limitations and Considerations:

-

Environmental Sensitivity: FRET-based assays can be sensitive to changes in the local environment, such as pH and temperature. Consistent buffer conditions are critical.

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to non-linear results. It is important to work within the linear range of the assay.

-

Tissue-Specific Inhibitors: Tissue homogenates may contain endogenous inhibitors or activating factors of BACE-1, which should be considered when interpreting the results.

-

Substrate Solubility: The peptide substrate may have limited solubility in aqueous buffers. The use of a small percentage of an organic solvent like DMSO is often required.

BACE-1 Signaling Pathway in Alzheimer's Disease

BACE-1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). In this pathway, BACE-1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase to produce the amyloid-β (Aβ) peptide, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which cleaves within the Aβ sequence, thus precluding the formation of the toxic Aβ peptide.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Workflow

The general workflow for the Mca-SEVNLDAEFK(Dnp) assay in tissue homogenates involves tissue homogenization, protein concentration determination, the enzymatic reaction, and fluorescence measurement.

Caption: Mca-SEVNLDAEFK(Dnp) Assay Workflow.

Detailed Experimental Protocol

This protocol provides a general framework for measuring BACE-1 activity in tissue homogenates using the Mca-SEVNLDAEFK(Dnp) substrate. Optimization may be required for different tissue types and experimental setups.

1. Materials and Reagents

-

Mca-SEVNLDAEFK(Dnp) substrate: Store as a stock solution in DMSO at -20°C.

-

Tissue of interest: (e.g., brain cortex)

-

Homogenization Buffer: 20 mM Sodium Acetate (pH 4.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

-

Assay Buffer: 50 mM Sodium Acetate (pH 4.5).

-

BCA Protein Assay Kit

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation at ~320-328 nm and emission at ~390-420 nm.

-

Homogenizer (e.g., Dounce or mechanical)

-

Refrigerated centrifuge

2. Tissue Homogenate Preparation

-

Excise the tissue of interest on ice and weigh it.

-

Add ice-cold Homogenization Buffer at a ratio of 100 mg tissue per 1 mL of buffer.

-

Homogenize the tissue thoroughly on ice.

-

Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble BACE-1 enzyme. Avoid the lipid layer and the pellet.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Normalize the protein concentration of all samples with Homogenization Buffer to ensure equal protein loading in the assay.

3. Enzyme Assay Protocol

-

Prepare a reaction mixture in each well of a 96-well black microplate as follows:

-

Sample Wells: 50 µL of tissue homogenate + 40 µL of Assay Buffer.

-

Blank Wells (No Substrate): 50 µL of tissue homogenate + 50 µL of Assay Buffer.

-

Blank Wells (No Enzyme): 50 µL of Homogenization Buffer + 40 µL of Assay Buffer.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Prepare the Mca-SEVNLDAEFK(Dnp) substrate solution by diluting the DMSO stock in Assay Buffer to the desired final concentration (e.g., 10 µM). Note: The optimal substrate concentration should be determined empirically by performing a substrate titration curve to determine the Km value.

-

Initiate the reaction by adding 10 µL of the substrate solution to the sample and "No Enzyme" blank wells.

-

Immediately place the plate in the fluorometric microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: ~328 nm, Emission: ~393 nm) every 5 minutes for 30-60 minutes (kinetic reading). Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

4. Data Analysis

-

For kinetic analysis, plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Subtract the V₀ of the "No Enzyme" blank from the V₀ of the sample wells to correct for background fluorescence.

-

To quantify the amount of cleaved substrate, generate a standard curve using free Mca.

-

Normalize the BACE-1 activity to the protein concentration of the tissue homogenate (e.g., pmol of Mca/min/mg of protein).

Data Presentation

Table 1: Properties of the Mca-SEVNLDAEFK(Dnp) Substrate

| Parameter | Value | Reference |

| Full Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp) | [1] |

| Fluorophore | 7-methoxycoumarin (Mca) | [1] |

| Quencher | 2,4-dinitrophenyl (Dnp) | [1] |

| Excitation Wavelength | ~320-328 nm | [3] |

| Emission Wavelength | ~390-420 nm | [3] |

| Cleavage Site | Between Leu and Asp | [1] |

Table 2: Recommended Assay Conditions (Starting Point)

| Parameter | Recommended Value |

| Tissue Homogenate Protein | 20-50 µg per well |

| Final Substrate Concentration | 5-20 µM (to be optimized) |

| Assay Buffer pH | 4.5 |

| Incubation Temperature | 37°C |

| Reaction Volume | 100 µL |

| Reading Mode | Kinetic or Endpoint |

Note on Quantitative Data: The Michaelis-Menten constant (Km) for the Mca-SEVNLDAEFK(Dnp) substrate with BACE-1 is not consistently reported in the literature and can vary depending on the specific assay conditions. It is highly recommended that researchers perform a substrate titration experiment to determine the Km value in their specific experimental system. This will allow for the selection of a substrate concentration that ensures the reaction is proceeding at or near its maximal velocity (Vmax), providing more accurate and reproducible results.

References

Application Notes and Protocols for BACE-1 Assay Using Mca-SEVNLDAEFK(Dnp) Substrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the measurement of β-secretase 1 (BACE-1) activity using the fluorogenic substrate Mca-SEVNLDAEFK(Dnp). This substrate is a peptide sequence derived from the "Swedish" mutant of the amyloid precursor protein (APP), which is a preferred cleavage site for BACE-1.[1][2][3] The cleavage of this substrate by BACE-1 results in a quantifiable increase in fluorescence, enabling the sensitive detection of enzyme activity.

Principle of the Assay

The Mca-SEVNLDAEFK(Dnp) substrate is a Fluorescence Resonance Energy Transfer (FRET) peptide. It contains a fluorescent donor, 7-methoxycoumarin-4-acetic acid (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca and Dnp groups leads to the quenching of the Mca fluorescence. Upon cleavage of the peptide by BACE-1 between the Leucine (L) and Aspartic acid (D) residues, the Mca and Dnp moieties are separated. This separation disrupts the FRET, resulting in a significant increase in the fluorescence of Mca, which can be measured to determine BACE-1 activity.

Quantitative Data Summary

The optimal concentration of the Mca-SEVNLDAEFK(Dnp) substrate can vary depending on the specific assay conditions and the source of the BACE-1 enzyme. Based on established protocols for similar FRET substrates, a range of final concentrations has been reported. It is recommended that for initial experiments, a concentration within the mid-range be used, followed by optimization for specific experimental needs.

| Parameter | Recommended Range | Notes |

| Substrate Concentration | 250 nM - 10 µM | A final concentration of 5 µM is a good starting point. Optimization may be required. |

| BACE-1 Enzyme Concentration | Varies | The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics. |

| Excitation Wavelength | ~320 nm | |

| Emission Wavelength | 405 - 490 nm | |

| Incubation Temperature | 37°C | |

| Assay Buffer pH | 4.5 |

Experimental Protocols

This section provides a detailed methodology for performing a BACE-1 activity assay in a 96-well plate format.

Materials and Reagents

-

Mca-SEVNLDAEFK(Dnp) substrate

-

Recombinant human BACE-1 enzyme

-

BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

BACE-1 Inhibitor (optional, for control experiments)

-

Dimethyl sulfoxide (DMSO)

-

Black, opaque 96-well microplates

-

Fluorescence microplate reader

Preparation of Reagents

-

Mca-SEVNLDAEFK(Dnp) Substrate Stock Solution:

-

Prepare a stock solution of the substrate in DMSO. For example, to prepare a 1 mM stock solution, dissolve the appropriate amount of lyophilized peptide in DMSO.

-

From the stock solution, prepare a working solution of 50 µM in BACE-1 Assay Buffer.

-

-

BACE-1 Enzyme Solution:

-

Reconstitute or dilute the BACE-1 enzyme in BACE-1 Assay Buffer to the desired concentration. The optimal concentration should be determined experimentally by performing an enzyme titration.

-

-

BACE-1 Assay Buffer:

-

Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 4.5.

-

Assay Procedure

-

Plate Setup:

-

Add the following to the wells of a black 96-well plate:

-

Blank (No Enzyme): 80 µL of BACE-1 Assay Buffer.

-

Negative Control (No Substrate): 80 µL of BACE-1 Assay Buffer and 10 µL of BACE-1 Enzyme Solution.

-

Positive Control: 70 µL of BACE-1 Assay Buffer and 10 µL of BACE-1 Enzyme Solution.

-

Inhibitor Control (Optional): 60 µL of BACE-1 Assay Buffer, 10 µL of BACE-1 Inhibitor, and 10 µL of BACE-1 Enzyme Solution.

-

Test Samples: Volume of sample and BACE-1 Assay Buffer to a total of 80 µL.

-

-

-

Initiate the Reaction:

-

To all wells except the Negative Control, add 20 µL of the 50 µM Mca-SEVNLDAEFK(Dnp) substrate working solution to achieve a final concentration of 10 µM in a 100 µL final volume.

-

Alternatively, for a 5 µM final concentration, add 10 µL of the 50 µM substrate working solution and adjust the buffer volume accordingly.

-

For a 250 nM final concentration, prepare a 2.5 µM working solution and add 10 µL.

-

-

Incubation:

-

Immediately after adding the substrate, mix the contents of the wells by gentle shaking.

-

Incubate the plate at 37°C for 60-120 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear range.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 320 nm and emission between 405 nm and 490 nm.

-

Data Analysis

-

Subtract the fluorescence reading of the Blank from all other readings.

-

The BACE-1 activity is proportional to the increase in fluorescence.

-

For inhibitor studies, calculate the percent inhibition using the following formula: % Inhibition = [(Fluorescence of Positive Control - Fluorescence of Inhibitor Control) / Fluorescence of Positive Control] * 100

Visualizations

BACE-1 Signaling Pathway in APP Processing

Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase.

Experimental Workflow for BACE-1 Assay

Caption: Step-by-step workflow for the BACE-1 enzymatic assay.

References

- 1. The Swedish APP mutation alters the effect of genetically reduced BACE1 expression on the APP processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Swedish mutant APP-based BACE1 binding site peptide reduces APP β-cleavage and cerebral Aβ levels in Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Secretase Inhibitor Potency Is Decreased by Aberrant β-Cleavage Location of the “Swedish Mutant” Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mca-SEVNLDAEFK(Dnp)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, storage, and use of the fluorescent peptide substrate, Mca-SEVNLDAEFK(Dnp). This substrate is a valuable tool for studying the enzymatic activity of Beta-secretase 1 (BACE-1), a key enzyme implicated in the pathology of Alzheimer's disease.

Product Information

Mca-SEVNLDAEFK(Dnp) is a Förster Resonance Energy Transfer (FRET) peptide substrate for BACE-1.[1][2][3][4] It contains the "Swedish" Lys-Met/Asn-Leu mutation of the amyloid precursor protein (APP) β-secretase cleavage site.[1][2][3][4] The peptide incorporates a highly fluorescent 7-methoxycoumarin (Mca) group and a 2,4-dinitrophenyl (Dnp) quenching group. In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group.[1][2][3][4][5][6] Cleavage of the peptide by BACE-1 at the Leu-Asp bond separates the fluorophore from the quencher, leading to a detectable increase in fluorescence.[1][2][3][4][5][6]

Solubility and Storage Conditions

Proper handling and storage of Mca-SEVNLDAEFK(Dnp) are crucial for maintaining its stability and performance. The following tables summarize the recommended conditions for the lyophilized powder and the substrate in solution.

Table 1: Storage of Lyophilized Mca-SEVNLDAEFK(Dnp)

| Storage Temperature | Shelf Life | Additional Conditions |

| -20°C | 1 to 3 years | Keep desiccated and protected from light.[5][6][7] |

| -80°C | 2 years | Sealed storage, away from moisture and light.[6][7] |

Table 2: Solubility and Storage of Mca-SEVNLDAEFK(Dnp) in Solution

| Solvent | Concentration | Preparation Notes | Storage Temperature | Shelf Life |

| DMSO | 1.25 mg/mL (0.82 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.[6] | -20°C | Up to 1 month.[5][6][7] |

| -80°C | Up to 6 months.[6][7] |

Important Note: For solutions, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.[5]

Signaling Pathway

Mca-SEVNLDAEFK(Dnp) is a tool to study the amyloidogenic pathway of amyloid precursor protein (APP) processing. BACE-1 is the rate-limiting enzyme in this pathway, which ultimately leads to the production of amyloid-beta (Aβ) peptides that form plaques in the brains of individuals with Alzheimer's disease.

Experimental Protocols

The following is a representative protocol for a BACE-1 enzymatic assay using a FRET peptide substrate like Mca-SEVNLDAEFK(Dnp) in a 96-well plate format.

Materials:

-

Mca-SEVNLDAEFK(Dnp) substrate

-

Recombinant human BACE-1 enzyme

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Test compounds (inhibitors)

-

Black 96-well microplate

-

Fluorescence microplate reader

Protocol:

-

Substrate Preparation:

-

Prepare a stock solution of Mca-SEVNLDAEFK(Dnp) in anhydrous DMSO (e.g., 1 mg/mL or 500 µM).

-

On the day of the assay, dilute the stock solution to the desired working concentration (e.g., 50 µM) with Assay Buffer.

-

-

Enzyme Preparation:

-

Dilute the BACE-1 enzyme stock to the final working concentration (e.g., ~0.3 units/µL) in cold Assay Buffer just before use. Keep the enzyme on ice.

-

-

Assay Procedure:

-

Add the following reagents to the wells of a black 96-well plate:

-

Blank (no enzyme): 20 µL Assay Buffer + 10 µL Substrate Working Solution.

-

Positive Control (no inhibitor): 10 µL BACE-1 Working Solution + 10 µL Assay Buffer + 10 µL Substrate Working Solution.

-

Test Compound: 10 µL BACE-1 Working Solution + 10 µL Test Compound (diluted in Assay Buffer) + 10 µL Substrate Working Solution.

-

-

The final reaction volume will be dependent on the specific plate reader and assay format but is often between 30 µL and 100 µL. Adjust volumes accordingly, maintaining the final concentrations of all components.

-

-

Incubation:

-

Incubate the plate at 37°C for 60-120 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 320 nm and emission at approximately 405 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Calculate the percent inhibition for each test compound concentration relative to the positive control.

-

Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.

-

Experimental Workflow

The following diagram illustrates the general workflow for performing a BACE-1 FRET assay.

References

- 1. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]

- 6. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Mca-SEVNLDAEFK(Dnp) Fluorescence-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mca-SEVNLDAEFK(Dnp) peptide is a highly specific fluorogenic substrate for the enzyme β-secretase (BACE1), a key target in the development of therapeutics for Alzheimer's disease.[1] This substrate is designed based on the "Swedish" mutation of the amyloid precursor protein (APP), which enhances its cleavage by BACE1. The principle of this assay is based on Förster Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) fluorophore at the N-terminus is quenched by the 2,4-dinitrophenyl (Dnp) group at the C-terminus. Upon enzymatic cleavage of the peptide by BACE1, the Mca and Dnp moieties are separated, leading to a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for a sensitive and continuous assay suitable for high-throughput screening of BACE1 inhibitors.

Signaling Pathway and Assay Principle

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that accumulate in the brains of Alzheimer's disease patients. The following diagram illustrates the amyloid precursor protein (APP) processing pathway.

The experimental workflow for a BACE1 activity assay using the Mca-SEVNLDAEFK(Dnp) substrate is a straightforward and robust method for quantifying enzyme activity or screening for inhibitors. The process involves the preparation of reagents, setting up the reaction in a microplate, and measuring the fluorescence signal over time.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Catalog Number |

| Mca-SEVNLDAEFK(Dnp) Substrate | MedChemExpress | HY-P4919 |

| Recombinant Human BACE1 | Thermo Fisher Scientific | P2947 |

| Sodium Acetate | Sigma-Aldrich | S2889 |

| Acetic Acid, Glacial | Sigma-Aldrich | 320099 |

| DMSO, Anhydrous | Sigma-Aldrich | D2650 |

| Black, Opaque 96-well Plates | Corning | 3915 |

| BACE1 Inhibitor (e.g., Verubecestat) | MedChemExpress | HY-16726 |

Experimental Protocols

Reagent Preparation

-

BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5): Dissolve 4.1 g of sodium acetate in 900 mL of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Bring the final volume to 1 L with deionized water.

-

Mca-SEVNLDAEFK(Dnp) Substrate Stock Solution (10 mM): Dissolve the lyophilized peptide in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Working Substrate Solution (20 µM): On the day of the experiment, dilute the 10 mM stock solution to 20 µM in BACE1 Assay Buffer. Prepare enough volume for all wells.

-

Recombinant BACE1 Stock Solution: Reconstitute the lyophilized enzyme according to the manufacturer's instructions. Store in aliquots at -80°C.

-

Working Enzyme Solution (e.g., 2-10 nM): Dilute the BACE1 stock solution to the desired final concentration in cold BACE1 Assay Buffer immediately before use. The optimal concentration should be determined empirically.

-

Inhibitor Stock and Working Solutions: Prepare a 10 mM stock solution of the BACE1 inhibitor in DMSO. Further dilute in BACE1 Assay Buffer to the desired concentrations for inhibitor screening.

Plate Reader Settings

The following are recommended starting points for plate reader settings. These may need to be optimized for your specific instrument.

| Parameter | Recommended Setting | Notes |

| Excitation Wavelength | 320 nm - 328 nm | Optimal for the Mca fluorophore. |

| Emission Wavelength | 405 nm - 420 nm | Optimal for the Mca fluorophore. |

| Read Type | Kinetic | For measuring reaction rates. |

| Reading Interval | 1 - 5 minutes | Dependent on reaction speed. |

| Total Read Time | 30 - 60 minutes | Ensure initial velocity is captured. |

| Temperature | 37°C | Optimal for BACE1 activity. |

| Gain/Sensitivity | Adjust to avoid saturation | Use a positive control well with high expected fluorescence to set the gain to ~90% of the maximum reading.[2] |

| Plate Type | Black, opaque 96-well | To minimize background fluorescence and well-to-well crosstalk.[3] |

Assay Procedure (96-well plate format)

-

Prepare the plate layout: Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls (enzyme, known inhibitor), and experimental samples (enzyme and test compounds).

-

Add reagents to the wells (total volume 100 µL):

-

Blank wells: 50 µL of BACE1 Assay Buffer.

-

Negative Control wells: 40 µL of BACE1 Assay Buffer.

-

Inhibitor/Test Compound wells: 40 µL of the inhibitor/test compound dilution in BACE1 Assay Buffer.

-

-

Add Enzyme: Add 10 µL of the working BACE1 enzyme solution to all wells except the blank wells.

-

Pre-incubation (optional): Incubate the plate for 10-15 minutes at 37°C to allow inhibitors to bind to the enzyme.

-

Initiate the reaction: Add 50 µL of the 20 µM working substrate solution to all wells.

-

Read the plate: Immediately place the plate in the pre-warmed microplate reader and begin kinetic reading according to the settings in section 4.2.

Data Presentation and Analysis

Raw Data

Raw fluorescence data should be collected as relative fluorescence units (RFU) over time for each well.

Data Analysis

-

Blank Subtraction: For each time point, subtract the average RFU of the blank wells from the RFU of all other wells.

-

Determine Initial Velocity (V₀): Plot the blank-subtracted RFU versus time for each well. The initial velocity (V₀) is the slope of the linear portion of this curve.[4][5]

-

Inhibitor Screening:

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_negative_control)) * 100

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Example Data Summary

| Condition | Initial Velocity (RFU/min) | % Inhibition |

| Negative Control | 1500 | 0% |

| Inhibitor A (1 nM) | 1200 | 20% |

| Inhibitor A (10 nM) | 750 | 50% |

| Inhibitor A (100 nM) | 150 | 90% |

Troubleshooting

| Problem | Possible Cause | Solution |

| High background fluorescence | Autofluorescence from compounds or plate. | Use black, opaque plates. Test for compound autofluorescence by measuring fluorescence of the compound in buffer without enzyme or substrate. |

| Low signal or no activity | Inactive enzyme or degraded substrate. | Use a fresh aliquot of enzyme. Ensure the substrate has been stored properly, protected from light.[6] |

| Non-linear reaction progress curves | Substrate depletion or enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay buffer conditions are optimal for enzyme stability. |

| High well-to-well variability | Pipetting errors or improper mixing. | Use a multichannel pipette for additions. Gently mix the plate after adding reagents. |

Conclusion

This application note provides a detailed protocol for setting up and running a fluorescence-based BACE1 activity assay using the Mca-SEVNLDAEFK(Dnp) substrate. By following these guidelines, researchers can obtain reliable and reproducible data for enzyme characterization and inhibitor screening. Optimization of specific parameters for your experimental setup and instrumentation is recommended to achieve the best results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Use of a 96-well microplate reader for measuring routine enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1 (β-Secretase) FRET Assay Kit, red 400 x 40 μL Assays | Buy Online | thermofisher.com [thermofisher.com]

- 4. A program for analyzing enzyme rate data obtained from a microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving Mca-SEVNLDAEFK(Dnp) solubility in assay buffer

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with the fluorogenic peptide substrate Mca-SEVNLDAEFK(Dnp) in assay buffers.

Troubleshooting Guide: Improving Mca-SEVNLDAEFK(Dnp) Solubility

Issue: My Mca-SEVNLDAEFK(Dnp) is not dissolving in my aqueous assay buffer.

This is a common issue due to the peptide's amino acid composition, which includes both hydrophobic and charged residues.[1][2] Follow these steps to systematically troubleshoot and resolve solubility problems.

Step 1: Initial Peptide Handling and Reconstitution

Before attempting to dissolve the peptide, ensure proper handling:

-

Centrifuge the vial: Briefly centrifuge the vial to collect all lyophilized powder at the bottom.[3]

-

Equilibrate to room temperature: Allow the vial to warm to room temperature before opening to avoid condensation.[3]

-

Test with a small amount: Whenever possible, test solubility with a small aliquot of the peptide rather than the entire sample.[3][4]

Step 2: Choosing the Right Initial Solvent (for Stock Solution)

Direct dissolution in aqueous buffer may be difficult. Preparing a concentrated stock solution in an organic solvent is the recommended first step.

-

Primary Recommendation: Use Dimethyl Sulfoxide (DMSO).[1][3][5][6] DMSO is a powerful solvent for many peptides and is generally well-tolerated in low concentrations in enzymatic assays.[1][3]

-

Alternative Organic Solvents: If DMSO interferes with your assay, consider Dimethylformamide (DMF) or Acetonitrile (ACN).[3][7]

Workflow for Preparing a Stock Solution:

-

Add a small volume of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide.

-

Vortex or sonicate briefly to aid dissolution.[1][3][8] Sonication can help break up aggregates.[3]

-

Once fully dissolved, this becomes your concentrated stock solution.

Step 3: Diluting the Stock Solution into the Assay Buffer

Proper dilution is critical to prevent the peptide from precipitating out of the aqueous buffer.

-

Add dropwise: Slowly add the peptide stock solution drop-by-drop into your assay buffer while gently vortexing.

-

Avoid high final concentrations of organic solvent: For most cell-based assays, the final concentration of DMSO should be kept below 1%, although some assays may tolerate up to 5%.[7][9] For purely enzymatic assays, higher concentrations may be acceptable, but this should be empirically determined.

Step 4: If Solubility Issues Persist - Modifying the Assay Buffer

If the peptide precipitates upon dilution, consider the following buffer modifications. The sequence SEVNLDAEFK has a net negative charge at neutral pH due to the acidic residues (Asp, Glu). Therefore, adjusting the pH can significantly impact solubility.[1][4]

-

Increase the pH: For acidic peptides, dissolving in a slightly basic buffer (pH > 7) can improve solubility.[1][4] You can try adding a small amount of 0.1M ammonium bicarbonate to your buffer.

-

Use of Co-solvents: The inclusion of a small amount of an organic solvent in the final assay buffer can help maintain peptide solubility.[1]

Troubleshooting Decision Tree

Caption: A troubleshooting workflow for dissolving Mca-SEVNLDAEFK(Dnp).

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial solvent for Mca-SEVNLDAEFK(Dnp)?

A1: We strongly recommend using 100% DMSO to prepare a concentrated stock solution.[3][5][6] This peptide is often supplied with instructions to dissolve in DMSO.

Q2: What is the amino acid sequence and why does it affect solubility?

A2: The sequence is Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp). Solubility is influenced by the properties of these amino acids.[1] The presence of hydrophobic residues (Val, Leu, Ala, Phe) can decrease aqueous solubility, while charged (Glu, Asp, Lys) and polar (Ser, Asn) residues can increase it.[1][10] The overall character of the peptide dictates the best solvent and pH conditions.

Q3: What is the net charge of Mca-SEVNLDAEFK(Dnp) at neutral pH?

A3: At a neutral pH of 7, the peptide has a net charge of -2, making it an acidic peptide. This is calculated by assigning a value of -1 to each acidic residue (Asp, Glu) and +1 to each basic residue (Lys).[4] Knowing this helps in deciding to use a basic buffer to improve solubility.[1][4]

Q4: Can I dissolve the peptide directly in water?

A4: While some highly charged, short peptides can be dissolved in water, it is not recommended for Mca-SEVNLDAEFK(Dnp) due to its length and content of hydrophobic amino acids.[1][4] Starting with an organic solvent is a more reliable method.

Q5: How should I store the Mca-SEVNLDAEFK(Dnp) solution?

A5: Once in solution, it is best to aliquot the peptide into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][11][12] If dissolved in DMSO, ensure the tubes are tightly sealed to prevent absorption of water.

Q6: My peptide solution is cloudy. What does this mean?

A6: A cloudy or hazy solution indicates that the peptide is not fully dissolved and has likely formed aggregates or precipitated.[3] Do not use a cloudy solution in your experiment as the peptide concentration will be inaccurate.[11] Centrifuge the solution to pellet the undissolved peptide before using the supernatant, though this will result in a lower, unknown concentration.[1] It is best to resolve the solubility issue first.

Data Summary and Experimental Protocols

Table 1: Recommended Solvents and Buffer Conditions for Mca-SEVNLDAEFK(Dnp)

| Parameter | Recommendation | Rationale & Considerations |

| Primary Stock Solvent | 100% DMSO | High dissolving power for hydrophobic peptides.[1][3] |

| Alternative Stock Solvents | DMF, Acetonitrile | Use if DMSO is incompatible with the assay.[3][7] |

| Assay Buffer pH | Neutral to slightly basic (pH 7.0 - 8.5) | The peptide is acidic; solubility increases as the pH moves away from its isoelectric point.[1][8] |

| Final Organic Solvent Conc. | <1% (cell-based assays) <5% (enzymatic assays) | Minimize potential interference with biological components. Must be optimized for your specific assay.[7][9] |

Experimental Protocol: Standard Solubility Test for Mca-SEVNLDAEFK(Dnp)

This protocol outlines a method to determine the optimal conditions for dissolving the peptide.

Objective: To find a suitable solvent system for achieving a clear, dissolved solution of Mca-SEVNLDAEFK(Dnp) at the desired working concentration.

Materials:

-

Lyophilized Mca-SEVNLDAEFK(Dnp)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Benchtop sonicator

Procedure:

-

Prepare a High-Concentration Stock Solution: a. Dispense a small, known amount of lyophilized Mca-SEVNLDAEFK(Dnp) (e.g., 1 mg) into a sterile microcentrifuge tube. b. Add the calculated volume of 100% DMSO to achieve a high concentration (e.g., 10 mM). c. Vortex the tube for 30 seconds. If not fully dissolved, sonicate for 1-2 minutes. d. Visually inspect for clarity. The solution should be completely clear with no visible particulates.

-

Test Dilution in Assay Buffer: a. Prepare a series of tubes containing your assay buffer. b. Add the DMSO stock solution to the assay buffer to achieve the final desired peptide concentration. Perform this by adding the stock solution dropwise while gently vortexing the buffer. c. Let the solution sit at room temperature for 5-10 minutes.

-

Assess Solubility: a. Visually inspect each tube for any signs of precipitation or cloudiness. A clear solution indicates good solubility at that concentration. b. If precipitation occurs, the concentration may be too high for the current buffer conditions.

-

Optimization (if needed): a. If precipitation is observed, repeat the test with a modified assay buffer (e.g., with an increased pH or containing a low percentage of an organic co-solvent) to identify conditions that maintain solubility.

Signaling Pathway Visualization

The Mca-SEVNLDAEFK(Dnp) peptide is a FRET (Förster Resonance Energy Transfer) substrate commonly used to measure the activity of proteases like BACE-1.[5][13] The following diagram illustrates the mechanism of action.

Caption: Mechanism of the Mca-SEVNLDAEFK(Dnp) FRET assay.

References

- 1. jpt.com [jpt.com]

- 2. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. genscript.com [genscript.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 9. biocat.com [biocat.com]

- 10. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 11. genscript.com [genscript.com]

- 12. adooq.com [adooq.com]

- 13. medchemexpress.com [medchemexpress.com]

Optimizing Incubation Time for Mca-SEVNLDAEFK(Dnp) Assay: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for the Mca-SEVNLDAEFK(Dnp) assay. Through a series of frequently asked questions and troubleshooting guides, this resource aims to address common challenges and ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Mca-SEVNLDAEFK(Dnp) assay and what is it used for?

The Mca-SEVNLDAEFK(Dnp) assay is a fluorescence resonance energy transfer (FRET) based method used to measure the activity of certain proteases. The substrate is a peptide sequence, SEVNLDAEFK, flanked by a fluorescent donor molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In its intact form, the proximity of the Dnp quenches the fluorescence of the Mca group. When a protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence. This assay is commonly used to measure the activity of Beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease, as well as other peptidases like matrix metalloproteinases (MMPs).[1][2][3]

Q2: Why is optimizing incubation time crucial for this assay?

Optimizing the incubation time is critical for obtaining accurate and reproducible results. Too short an incubation time may result in a signal that is too low to be reliably detected above background, leading to an underestimation of enzyme activity. Conversely, an excessively long incubation time can lead to substrate depletion, where the reaction rate is no longer linear with time, or product inhibition, both of which can lead to an underestimation of the initial reaction velocity.

Q3: What is a typical starting point for incubation time in this assay?

A common starting point for incubation time in similar FRET-based protease assays is between 30 and 60 minutes. However, the optimal time will depend on various factors specific to your experimental setup.

Q4: What factors influence the optimal incubation time?

Several factors can influence the optimal incubation time, including:

-

Enzyme Concentration: Higher enzyme concentrations will lead to faster substrate cleavage and thus require shorter incubation times.

-

Substrate Concentration: The concentration of the Mca-SEVNLDAEFK(Dnp) substrate can affect the reaction rate. It is important to use a substrate concentration that is appropriate for the enzyme's Michaelis constant (Km) to ensure the reaction is in the linear range.

-

Temperature: Enzyme activity is highly dependent on temperature. Most protease assays are performed at 37°C.

-

pH: The pH of the assay buffer can significantly impact enzyme activity. The optimal pH should be determined for the specific enzyme being studied.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or no fluorescence signal | 1. Incubation time is too short: The enzyme has not had enough time to cleave a detectable amount of substrate. 2. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. 3. Incorrect assay conditions: The buffer pH or temperature may not be optimal for the enzyme. 4. Inhibitors present in the sample: The sample may contain endogenous or contaminating inhibitors of the enzyme. | 1. Increase the incubation time. Perform a time-course experiment to determine the optimal incubation period (see Experimental Protocols section). 2. Use a fresh aliquot of enzyme and ensure it has been stored correctly. Run a positive control with a known active enzyme. 3. Verify the pH of the assay buffer and ensure the incubator is at the correct temperature. 4. Dilute the sample to reduce the concentration of potential inhibitors. Include a control with a known amount of purified enzyme spiked into the sample matrix. |

| Non-linear reaction progress curve (plateauing signal) | 1. Substrate depletion: The enzyme has consumed a significant portion of the substrate, and the reaction is no longer in the initial velocity phase. 2. Product inhibition: The product of the enzymatic reaction is inhibiting further enzyme activity. 3. Enzyme instability: The enzyme may not be stable over the entire incubation period under the assay conditions. | 1. Decrease the incubation time. Focus on the initial linear phase of the reaction. 2. Decrease the enzyme concentration. This will slow down the reaction rate and extend the linear phase. 3. Perform a time-course experiment to identify the time frame during which the reaction is linear. |

| High background fluorescence | 1. Substrate degradation: The Mca-SEVNLDAEFK(Dnp) substrate may have degraded due to light exposure or improper storage, leading to spontaneous fluorescence. 2. Autofluorescence of sample components: Components in the sample matrix may be inherently fluorescent at the excitation and emission wavelengths used. | 1. Store the substrate protected from light and use a fresh aliquot. Run a "substrate only" control to measure background fluorescence. 2. Run a "sample only" control (without enzyme) to determine the background fluorescence from the sample and subtract this value from the experimental wells. |

Experimental Protocols